molecular formula C12H16N2O2S B2769056 N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034238-80-5

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2769056
CAS No.: 2034238-80-5
M. Wt: 252.33
InChI Key: LUBLKVZKFPGPPT-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a versatile chemical compound used extensively in scientific research due to its unique properties and promising results. This compound is known for its applications in various fields, including drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the condensation reaction of tetrahydrothiophene derivatives with isonicotinic acid derivatives. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide and the use of microwave irradiation to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, purification, and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isonicotinamide derivatives .

Scientific Research Applications

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene: Known for its high resonance energy and electrophilic reactivity, making it valuable in organic electronics.

    N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: Another versatile compound with applications in drug discovery and materials science.

Uniqueness

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide stands out due to its unique combination of properties, including its ability to undergo various chemical reactions and its wide range of applications in different scientific fields. Its versatility and potential for diverse applications make it a valuable compound for researchers.

Properties

IUPAC Name

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-3-5-13-11(7-9)16-10-4-6-17-8-10/h3,5,7,10H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBLKVZKFPGPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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